molecular formula C5H12N2 B12399036 N-Methylpiperazine-d11

N-Methylpiperazine-d11

Cat. No.: B12399036
M. Wt: 111.23 g/mol
InChI Key: PVOAHINGSUIXLS-GILSBCIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methylpiperazine-d11 is a deuterated form of N-Methylpiperazine, where the hydrogen atoms are replaced with deuterium. This compound is commonly used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylpiperazine-d11 can be synthesized by reacting diethanolamine with methylamine under high pressure and temperature conditions. The reaction typically occurs at 250 bar and 200°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to maintain the high pressure and temperature required for the reaction.

Chemical Reactions Analysis

Types of Reactions

N-Methylpiperazine-d11 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce N-Methylpiperazine-N-oxide, while reduction may yield N-Methylpiperazine.

Scientific Research Applications

N-Methylpiperazine-d11 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methylpiperazine-d11 involves its interaction with molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium substitution, which can affect its pharmacokinetic and metabolic profiles. This makes it valuable in drug development and research as a tracer for quantitation during the drug development process .

Properties

Molecular Formula

C5H12N2

Molecular Weight

111.23 g/mol

IUPAC Name

2,2,3,3,5,5,6,6-octadeuterio-1-(trideuteriomethyl)piperazine

InChI

InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2

InChI Key

PVOAHINGSUIXLS-GILSBCIXSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CN1CCNCC1

Origin of Product

United States

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